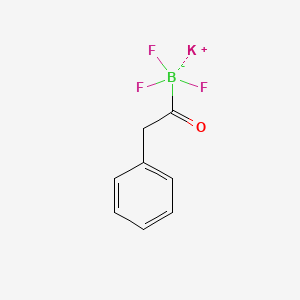

Potassium (2-phenylacetyl)trifluoroborate

Description

Significance of Organotrifluoroborates as Reagents in Organic Synthesis

Organotrifluoroborates have emerged as a highly significant class of reagents in modern organic synthesis. acs.orgresearchgate.net These compounds, characterized by the general formula [RBF₃]⁻, are valued for their remarkable stability. chem-station.com Unlike many other organometallic reagents, organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture, facilitating their storage and handling under standard laboratory conditions. chem-station.comlongdom.orgorgsyn.org This high stability makes them robust alternatives to boronic acids, boronate esters, and organoboranes. bldpharm.com

The utility of organotrifluoroborates is most prominently demonstrated in their application as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. wikipedia.orgnih.gov Their tetracoordinate boron center effectively "protects" the carbon-boron bond, which can endure a variety of synthetic transformations on other parts of the molecule. bldpharm.comnih.gov The reactive tricoordinate boron species can then be generated in situ under the reaction conditions, allowing for a slow release of the boronic acid that can suppress common side reactions like homo-dimerization. chem-station.comresearchgate.net The versatility of these reagents allows for the formation of carbon-carbon bonds between a wide range of substrates, including alkyl, alkenyl, alkynyl, and aryl groups. acs.orggalchimia.com

Overview of Acyltrifluoroborates as a Class of Organoboron Compounds

Within the broader family of organotrifluoroborates, potassium acyltrifluoroborates (KATs) represent a unique and reactive subclass. chemrxiv.org Potassium (2-phenylacetyl)trifluoroborate is a specific example of this class. nih.gov KATs are bench-stable, free-flowing solids that are tolerant to air and water. chemrxiv.org Their distinct reactivity has opened new avenues for chemical synthesis, particularly in the realm of bioconjugation and materials science. chemrxiv.orgethz.ch

A key application of KATs is in the chemoselective formation of amide bonds through a reaction with hydroxylamines, often referred to as KAT ligation. acs.org This reaction proceeds rapidly under aqueous conditions and does not require coupling reagents or protecting groups, making it highly valuable for the synthesis of complex molecules and bioconjugates. ethz.ch Furthermore, KATs can react with amines to form stable zwitterionic compounds known as trifluoroborate-iminiums (TIMs). nih.govrsc.org These TIMs serve as versatile intermediates for synthesizing α-aminotrifluoroborates and, subsequently, α-aminoboronic acids, which are compounds of significant interest in pharmaceutical development. nih.govrsc.org

Research Context of this compound within Boronic Acid Alternatives

This compound and other organotrifluoroborates are widely regarded as superior alternatives to their corresponding boronic acids for several practical reasons. bldpharm.com Boronic acids often exist as trimolecular anhydrides (boroxines) and can be prone to decomposition and protodeboronation, which complicates stoichiometry and can lead to lower reaction yields. chem-station.com In contrast, organotrifluoroborates are monomeric, crystalline salts, which allows for precise control over the amount of reagent used. chem-station.com

Their enhanced stability means they can be stored indefinitely and are compatible with a wider range of functional groups and reaction conditions that are often problematic for other boron species. bldpharm.com They are considered "protected" forms or "surrogates" of boronic acids, requiring hydrolysis to the active boronic acid species prior to participating in catalytic cycles like the Suzuki-Miyaura coupling. chem-station.comnih.govresearchgate.net This controlled, slow release of the reactive species in the reaction mixture is a key advantage. chem-station.com

Table 1: Comparison of General Properties: Organotrifluoroborates vs. Boronic Acids

| Feature | Potassium Organotrifluoroborates | Boronic Acids |

| Stability | Generally high; stable to air and moisture. chem-station.comlongdom.org | Variable; can be sensitive to air and moisture, prone to dehydration. |

| Physical State | Crystalline solids. chem-station.com | Often solids, but can be difficult to handle. |

| Handling | Easy to handle and weigh accurately. wikipedia.org | Can be challenging due to potential for forming boroxines. |

| Stoichiometry | Monomeric structure allows for precise measurement. chem-station.com | Can exist as equilibria with boroxine (B1236090) anhydrides, complicating precise measurement. |

| Side Reactions | Less prone to protodeboronation. | More susceptible to protodeboronation and oxidative homocoupling. researchgate.net |

| Reactivity | Act as stable precursors requiring in situ activation. nih.gov | Directly reactive, which can lead to undesired side reactions. |

Historical Development and Evolution of Organotrifluoroborate Chemistry

The field of organotrifluoroborate chemistry has evolved significantly since its inception. The first organotrifluoroborate salt was reported in 1960 by Chambers and coworkers. pitt.edunih.gov For many years, these compounds were largely considered laboratory curiosities with limited synthetic application. acs.orgpitt.edu

A major breakthrough occurred in the mid-1990s when Vedejs and his research group developed a practical and efficient synthesis for these salts from boronic acids and potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net This development made organotrifluoroborates much more accessible to the wider chemistry community. Shortly thereafter, in 1996, the Genet group reported their application as nucleophiles in Suzuki-Miyaura coupling reactions, which sparked growing interest in their synthetic potential. bldpharm.com Over the past two decades, the field has expanded exponentially, transforming organotrifluoroborates from chemical novelties into indispensable reagents in organic synthesis. acs.org Extensive research, notably by the group of Gary Molander, has demonstrated their broad utility and compatibility with a vast array of chemical transformations.

Table 2: Chemical Data for this compound

| Identifier | Value |

| CAS Number | 1229039-50-2 |

| Molecular Formula | C₈H₇BF₃KO |

| Molecular Weight | 226.05 g/mol |

| Appearance | Powder |

| Melting Point | 178-183 °C (decomposes) |

| InChI Key | SEOSMCJOPUBHBF-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich.

Properties

Molecular Formula |

C8H7BF3KO |

|---|---|

Molecular Weight |

226.05 g/mol |

IUPAC Name |

potassium;trifluoro-(2-phenylacetyl)boranuide |

InChI |

InChI=1S/C8H7BF3O.K/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 |

InChI Key |

SEOSMCJOPUBHBF-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)CC1=CC=CC=C1)(F)(F)F.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium 2 Phenylacetyl Trifluoroborate

Direct Synthetic Routes

Direct synthetic routes to potassium (2-phenylacetyl)trifluoroborate and its analogs involve the formation of the acyltrifluoroborate moiety in a highly convergent manner. These methods typically rely on the generation of a nucleophilic acyl equivalent that is subsequently trapped by a boron electrophile.

Deprotonation-Quenching Strategies Utilizing Boron Electrophiles

A notable direct synthesis of this compound employs a deprotonation-quenching strategy starting from (E)-(2-methoxyvinyl)benzene. This method circumvents issues of rearrangement often associated with acyl boron species by forming the carbonyl and trifluoroborate functionalities concurrently.

The synthesis commences with the deprotonation of (E)-(2-methoxyvinyl)benzene using a strong base, typically tert-butyllithium, in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting vinyl anion is then quenched with a trialkyl borate (B1201080), for instance, triisopropyl borate, to form a boronate ester intermediate. Subsequent treatment of this intermediate with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2) affords the desired this compound. This process is advantageous as it avoids the isolation of unstable acylboron precursors.

Table 1: Synthesis of this compound via Deprotonation-Quenching

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | (E)-(2-methoxyvinyl)benzene, tert-butyllithium, THF, -78 °C to 0 °C | Vinyllithium species |

| 2 | Triisopropyl borate, -78 °C to room temperature | Boronate ester intermediate |

| 3 | Aqueous KHF2 | This compound |

Organometallic Transmetalation Approaches (e.g., Organolithium, Organomagnesium, Organocuprate Intermediates)

A versatile one-step synthesis of aliphatic potassium acyltrifluoroborates has been developed utilizing organocuprate intermediates. organic-chemistry.orgnih.gov This method is applicable to a range of primary, secondary, and even tertiary alkyl substrates. organic-chemistry.orgnih.gov The process involves the transmetalation of organolithium or organomagnesium reagents with a copper(I) salt to form an organocuprate. This highly reactive species then couples with a specifically designed KAT-forming reagent to yield the aliphatic KAT. organic-chemistry.orgnih.gov

For primary and secondary alkyl groups, both organolithium and Grignard reagents are effective precursors. The choice of the copper(I) salt can influence the reaction yield, with copper(I) cyanide (CuCN) being generally preferred for organomagnesium reagents and copper(I) iodide (CuI) for organolithium reagents. organic-chemistry.org The reaction is typically carried out at low temperatures in THF. This methodology significantly broadens the accessibility of various aliphatic KATs from commercially available starting materials. nih.gov

Table 2: Synthesis of Aliphatic KATs via Organocuprate Transmetalation

| Organometallic Precursor | Copper(I) Salt | Substrate Scope | Typical Yields |

| Organolithium (RLi) | CuI | Primary, Secondary Alkyl | Good to Excellent |

| Organomagnesium (RMgX) | CuCN | Primary, Secondary, Tertiary Alkyl | Good to Excellent |

Precursor Derivatization and Transformation Pathways

These synthetic routes involve the conversion of readily available carboxylic acid derivatives or other precursors into the target acyltrifluoroborate.

Synthesis from Acyl Halides via Acyltrifluoroborate Transfer Reagents

A facile route to potassium acyltrifluoroborates involves the copper-catalyzed borylation of acyl chlorides. nih.govsemanticscholar.org This method utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a copper catalyst and a suitable base, like lithium tert-butoxide. The reaction proceeds under mild conditions at room temperature and demonstrates good functional group tolerance. nih.govsemanticscholar.org The initially formed acylboronate ester is then converted to the corresponding potassium acyltrifluoroborate by treatment with aqueous KHF2. nih.govsemanticscholar.org This approach is scalable and can be applied to a variety of aryl, heteroaryl, and alkyl acyl chlorides. nih.govsemanticscholar.org

A related strategy involves the conversion of carboxylic acids into mixed anhydrides, for example, by using isobutyl chloroformate. nih.govosti.gov These activated species then undergo a copper-catalyzed borylation, followed by treatment with KHF2 to furnish the desired KATs. nih.govosti.gov This method is compatible with a wide array of functional groups, including alkenes, esters, and nitriles. nih.govosti.gov

Decarboxylative Borylation Reactions of Aliphatic Acid Derivatives

Decarboxylative borylation has emerged as a powerful tool for the synthesis of organoboron compounds from abundant carboxylic acid feedstocks. Under visible-light photoredox conditions, aliphatic carboxylic acid derivatives, such as N-acyloxyphthalimides, can be converted into the corresponding alkylboronates. organic-chemistry.orgnih.gov This reaction is initiated by the generation of an alkyl radical through decarboxylation, which is then trapped by a diboron reagent. organic-chemistry.org The resulting boronate ester can subsequently be converted to the potassium alkyltrifluoroborate. This method is noted for its operational simplicity and mild reaction conditions. organic-chemistry.org While this approach typically yields alkyltrifluoroborates, a subsequent oxidation step would be necessary to arrive at the acyltrifluoroborate.

More direct photocatalytic methods for the decarboxylative borylation of carboxylic acids have also been developed, offering a streamlined process under mild conditions. nih.gov

Nucleophilic Substitution Reactions with Halomethyltrifluoroborates

While not a direct route to acyltrifluoroborates, the synthesis of functionalized organotrifluoroborates through nucleophilic substitution on potassium halomethyltrifluoroborates is a well-established methodology. This approach involves the displacement of a halide from bromo- or iodomethyltrifluoroborate with a suitable nucleophile.

In the context of synthesizing this compound, a hypothetical adaptation of this method would involve the use of a phenylacetate (B1230308) anion equivalent as the nucleophile. However, the direct application of this strategy for the synthesis of acyltrifluoroborates has not been extensively reported and would need to overcome challenges such as the potential for competing enolization of the nucleophile and the reactivity of the acyl group under the reaction conditions. The success of such a reaction would depend on the careful selection of the nucleophilic species and reaction parameters to favor the desired substitution pathway.

Conversion from Unsaturated Carbonyl Compounds

The synthesis of β-trifluoroborato compounds from α,β-unsaturated carbonyl compounds represents an important route to functionalized organotrifluoroborates. Copper-catalyzed β-boration of α,β-unsaturated amides, ketones, and esters using tetrahydroxydiborane provides direct and efficient access to the corresponding β-borylated products, which can then be converted to potassium trifluoroborates. organic-chemistry.org This method is notable for its ability to produce good to excellent yields of the desired β-trifluoroborato compounds. organic-chemistry.org

Another approach involves the rhodium(I)-catalyzed 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds. researchgate.netrsc.org Potassium alkenyl- and aryltrifluoroborates have been shown to add effectively to enones in the presence of a rhodium catalyst, yielding β-functionalized ketones. researchgate.net These reactions often proceed more rapidly with trifluoroborate salts compared to the corresponding boronic acids. researchgate.net While these methods primarily focus on forming carbon-carbon bonds at the β-position, they establish a foundational strategy for incorporating boron moieties into carbonyl-containing structures, which are precursors to acyltrifluoroborates through subsequent transformations.

Table 1: Examples of Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds

| Substrate | Product | Yield (%) |

|---|---|---|

| α,β-Unsaturated Amide | β-Trifluoroborato Amide | Good-Excellent |

| α,β-Unsaturated Ketone | β-Trifluoroborato Ketone | Good-Excellent |

| α,β-Unsaturated Ester | β-Trifluoroborato Ester | Good-Excellent |

Data sourced from studies on copper-catalyzed β-boration reactions. organic-chemistry.org

Advanced Catalytic Methods for Diversification and Synthesis

Modern catalytic methods have significantly expanded the toolkit for synthesizing and functionalizing potassium acyltrifluoroborates, enabling access to a wide array of complex molecules under mild conditions.

Potassium organotrifluoroborates are exceptionally stable, making them ideal for multi-step syntheses where the trifluoroborate group is carried through various transformations before being used in a final coupling step. orgsyn.orgupenn.edu Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the late-stage functionalization of molecules containing a trifluoroborate moiety. organic-chemistry.orgnih.govuwindsor.ca

These reactions allow for the formation of carbon-carbon bonds by coupling organotrifluoroborates with a variety of electrophiles, such as aryl and vinyl halides. organic-chemistry.orgnih.gov The use of monocoordinated palladium complexes with sterically hindered, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has been shown to be highly effective for these transformations. nih.gov This strategy is valuable for creating functionalized analogues of complex molecules, where the acyltrifluoroborate can be installed early and the rest of the molecule can be elaborated using palladium catalysis. For instance, a bifunctional reagent bearing both a tin nucleophile and a trifluoroborate has been used in chemoselective Pd-catalyzed Stille cross-coupling reactions with aryl and vinyl halides to access previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. nih.gov

A palladium-catalyzed cross-coupling of a thioimidate KAT transfer reagent with a wide range of boronic acids has also been developed, enabling the synthesis of diverse KATs with high yields and good functional group tolerance. researchgate.netnih.gov This method represents a formal insertion of a carbonyl group into an organoboronic acid. nih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates

| Organotrifluoroborate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| Potassium Aryltrifluoroborate | Alkenyl Bromide | Pd(PPh₃)₄ / Cs₂CO₃ | High |

| Potassium Alkyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / XPhos / K₂CO₃ | Good |

| Potassium Benzyloxymethyltrifluoroborate | Aryl Chloride | Pd₂(dba)₃ / SPhos / Cs₂CO₃ | Good |

Yields are generally high but vary depending on specific substrates and reaction conditions. organic-chemistry.orgnih.govnih.gov

Copper-catalyzed borylation reactions have emerged as a highly efficient and cost-effective method for the synthesis of potassium acyltrifluoroborates (KATs). nih.gov This approach often utilizes readily available starting materials and proceeds under mild conditions with excellent functional group tolerance. nih.govosti.gov

One prominent method is the copper-catalyzed borylation of acyl chlorides with diboron reagents like bis(pinacolato)diboron (B₂pin₂). nih.gov The resulting acylboronate esters are then converted into stable KATs in good yields upon treatment with aqueous potassium hydrogen fluoride (KHF₂). nih.gov This process is applicable to a wide range of substrates, including those with aryl, heteroaryl, and various alkyl skeletons. nih.gov

Another innovative strategy is the copper-catalyzed carbonylative borylation of unactivated alkyl halides. bohrium.comnih.govresearchgate.net This one-pot reaction efficiently produces aliphatic KATs by reacting alkyl halides with carbon monoxide and a diboron reagent, followed by treatment with KHF₂. nih.govresearchgate.net Mechanistic studies suggest the formation of an acyl halide intermediate which is then borylated. bohrium.comnih.gov This method tolerates a variety of functional groups and can be applied to primary, secondary, and tertiary alkyl halides. nih.govresearchgate.net Furthermore, KATs can be prepared directly from widely available carboxylic acids by first converting them to mixed anhydrides, which then undergo copper-catalyzed borylation. osti.gov

Table 3: Copper-Catalyzed Synthesis of Potassium Acyltrifluoroborates (KATs)

| Starting Material | Reagents | Key Features | Yield |

|---|---|---|---|

| Acyl Chlorides | Cu catalyst, B₂pin₂, LiOt-Bu, then KHF₂ | Mild conditions, broad scope | Good |

| Alkyl Halides | Cu catalyst, CO, B₂pin₂, then KHF₂ | One-pot carbonylation-borylation | High |

| Carboxylic Acids (via mixed anhydrides) | Isobutyl chloroformate, Cu catalyst, B₂pin₂, then KHF₂ | Utilizes abundant starting materials | Good |

Data compiled from various copper-catalyzed borylation methodologies. nih.govosti.govnih.gov

Comparative Analysis of Synthetic Strategies: Yields, Selectivity, and Accessibility

The choice of synthetic strategy for preparing this compound and its analogues depends on factors such as the availability of starting materials, desired functional group tolerance, and scalability.

Copper-Catalyzed Methods: These methods are highly attractive due to the use of an inexpensive and abundant metal catalyst. nih.gov

Accessibility: The starting materials are often readily available and inexpensive (e.g., carboxylic acids, acyl chlorides, alkyl halides). nih.govosti.govnih.gov

Yields: Generally provide good to high yields. nih.govnih.gov

Selectivity: The reactions exhibit excellent functional group tolerance, proceeding under mild conditions that preserve sensitive functionalities like esters, halides, and nitriles. nih.govosti.gov The carbonylative borylation of alkyl halides provides direct access to aliphatic KATs, which can be challenging to synthesize via other routes. nih.gov

Palladium-Catalyzed Methods: These are powerful for the diversification of existing structures and for synthesizing complex aromatic and vinyl KATs.

Accessibility: While the palladium catalysts and specialized ligands can be expensive, the starting materials (boronic acids, aryl/vinyl halides) are widely available. upenn.edunih.gov

Yields: Typically afford high yields. organic-chemistry.orgnih.gov

Selectivity: These methods offer high chemoselectivity, allowing for late-stage functionalization without disturbing the trifluoroborate moiety. nih.gov The Suzuki-Miyaura and Stille couplings provide reliable and stereospecific ways to form C-C bonds. organic-chemistry.orgnih.gov

Conversion from Unsaturated Carbonyls: This strategy is useful for creating β-functionalized organotrifluoroborates.

Accessibility: α,β-Unsaturated carbonyl compounds are common and accessible starting materials.

Yields: The reactions generally provide good to excellent yields. organic-chemistry.org

Selectivity: The key selectivity is the 1,4-conjugate addition of the boron unit. However, this method provides precursors that require further steps to be converted into the target acyltrifluoroborates.

Reactivity and Transformative Applications in Organic Synthesis

Potassium (2-phenylacetyl)trifluoroborate as an Acyl Anion Equivalent

One of the key features of this compound is its ability to function as a stable acyl anion equivalent. nih.gov Acyl anions are valuable synthetic intermediates for the formation of ketones and amides, but their direct generation is often challenging. This compound provides a bench-stable source of the 2-phenylacetyl group, which can be transferred to electrophiles under appropriate activation conditions. nih.gov The tetracoordinate nature of the boron atom in the trifluoroborate salt renders it less susceptible to decomposition compared to its boronic acid counterparts. nih.gov This stability allows for its isolation and handling under standard laboratory conditions, overcoming the difficulties associated with transient acyl boron species. nih.gov

Amide Bond Formation Reactions

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound offers novel, coupling agent-free strategies for amide synthesis through distinct reaction pathways. nih.govorganicreactions.org

This compound can react with organic azides to form amides in the presence of a Lewis acid activator. nih.gov This transformation provides a unique method for amide synthesis, proceeding through a proposed mechanism involving the activation of the trifluoroborate by a Lewis acid, such as tetrafluoroboric acid (HBF₄). nih.gov The activated acyl boron species, likely an intermediate dihaloborane, then coordinates with the azide. nih.gov This is followed by a rearrangement where the acyl group migrates from the boron to the nitrogen atom, with the concurrent loss of dinitrogen gas (N₂). nih.gov Subsequent hydrolysis of the resulting intermediate yields the final amide product. nih.gov The reaction is effective with various alkyl azides, affording good yields of the corresponding N-alkyl-2-phenylacetamides. nih.gov

Table 1: Amide Synthesis from this compound and Alkyl Azides nih.gov Reaction Conditions: this compound (1 equiv), Azide (1 equiv), HBF₄·OEt₂ (2 equiv), CH₃CN, 0 °C to room temperature.

| Entry | Azide | Time (h) | Isolated Yield (%) |

| 1 | Benzyl (B1604629) azide | 4 | 75 |

| 2 | (Azidomethyl)cyclopropane | 1 | 70 |

| 3 | 1-Azido-3-phenylpropane | 1 | 67 |

| 4 | 1-Azidododecane | 3 | 74 |

A particularly rapid and efficient method for amide bond formation is the reaction between potassium acyltrifluoroborates (KATs) and hydroxylamines, known as the KAT ligation. organicreactions.orgethz.ch This reaction proceeds quickly under aqueous conditions and does not require any coupling reagents. ethz.chsemanticscholar.org The KAT ligation is chemoselective, meaning it can occur in the presence of other functional groups commonly found in complex biomolecules, making it suitable for applications like protein modification and bioconjugation. ethz.chnih.gov

The mechanism involves the nucleophilic attack of the hydroxylamine (B1172632) onto the carbonyl group of the KAT, forming a tetrahedral intermediate. semanticscholar.org The reaction rate is significantly influenced by pH, with faster rates observed under acidic conditions. semanticscholar.org This pH dependence is attributed to the role of a proton in accelerating the formation of the key tetrahedral intermediate and activating the leaving groups on the hydroxylamine, which facilitates a concerted 1,2-BF₃ shift to yield the amide product. semanticscholar.org The second-order rate constants for these ligations can be very high, reaching up to 100 M⁻¹s⁻¹, allowing for effective conjugation even at low reactant concentrations. ethz.ch

Synthesis of Nitrogen-Containing Compounds

Beyond direct amide formation, this compound serves as a key starting material for more complex nitrogen-containing molecules, leveraging the formation of reactive iminium intermediates. nih.govnih.gov

An alternative pathway to amides from potassium acyltrifluoroborates involves a two-step sequence: condensation with an amine to form a trifluoroborate-iminium (TIM), followed by oxidation. nih.govrsc.org This method is notable for its ability to synthesize both secondary and tertiary amides without the need for traditional coupling agents. nih.gov The initial condensation is promoted by acid, which facilitates the formation of the stable, zwitterionic TIM intermediate. nih.govsemanticscholar.org This intermediate can be isolated or used directly in the subsequent step. nih.gov The oxidation of the TIM to the corresponding amide is cleanly and rapidly achieved using an oxidizing agent such as hydrogen peroxide. nih.gov This approach is compatible with a wide range of functional groups, including acids, alcohols, and thioethers, and has been applied to the late-stage modification of peptides. nih.govresearchgate.net

Table 2: One-Pot Amide Formation from KATs and Amines via TIM Oxidation nih.gov Reaction Conditions: KAT (1.0 equiv), Amine (1.2 equiv), AcOH (2.0 equiv), MeCN, rt, 1h; then H₂O₂ (3.0 equiv), rt.

| Entry | KAT | Amine | Product | Isolated Yield (%) |

| 1 | This compound | Benzylamine | N-Benzyl-2-phenylacetamide | 88 |

| 2 | This compound | Dibenzylamine | N,N-Dibenzyl-2-phenylacetamide | 91 |

| 3 | Potassium (4-methoxybenzoyl)trifluoroborate | Morpholine | (4-Methoxyphenyl)(morpholino)methanone | 95 |

| 4 | This compound | L-Proline methyl ester | Methyl 1-(2-phenylacetyl)-L-prolinate | 80 |

The trifluoroborate-iminium (TIM) intermediates, formed from the condensation of KATs and amines, are not only precursors to amides but also valuable electrophiles for carbon-carbon bond formation. nih.govsemanticscholar.org TIMs are stable, isolable zwitterionic compounds that are readily formed under simple, non-aqueous conditions with the addition of an acid. nih.govsemanticscholar.org They are compatible with many common functional groups. semanticscholar.org

These stable iminiums can undergo nucleophilic addition reactions. For instance, they can be reduced by hydride reagents like potassium borohydride (B1222165) (KBH₄) or react with Grignard reagents to form α-aminotrifluoroborates. nih.govsemanticscholar.org These α-aminotrifluoroborate products are direct precursors to α-aminoboronic acids, a class of compounds with significant biological activity, including use as proteasome inhibitors in anticancer drugs. nih.govrsc.org The subsequent hydrolysis of the α-aminotrifluoroborate yields the desired α-aminoboronic acid. nih.govrsc.org This methodology provides access to sterically demanding and fully substituted α-aminoboronic acids that are difficult to prepare using other methods. nih.govrsc.org Furthermore, asymmetric hydrogenation of primary TIMs (pTIMs) has been developed to access chiral α-aminoboronic acids. nih.govrsc.org

Conversion Pathways to Secondary Amines

A significant application of this compound is its role as a precursor for the synthesis of α-aminotrifluoroborates, which are stable derivatives related to secondary amines. This transformation proceeds through a two-step sequence involving the formation and subsequent reduction of a trifluoroborate-iminium (TIM) intermediate. nih.govrsc.org

The initial step involves the acid-promoted condensation of this compound with a primary or secondary amine. This reaction yields a stable, zwitterionic trifluoroborate-iminium (TIM) species. nih.gov These TIMs are noteworthy for their stability, often being isolable as white solids that are stable to air, moisture, and standard aqueous workup procedures. nih.gov

| Potassium Acyltrifluoroborate (KAT) | Primary Amine | Intermediate | Final Product Class |

|---|---|---|---|

| This compound | R-NH₂ | Trifluoroborate-iminium (TIM) | α-Aminotrifluoroborate |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. Among these, the Suzuki-Miyaura reaction is one of the most powerful and widely used methods, typically involving the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. nih.govyoutube.com Potassium organotrifluoroborates, in particular, have been established as exceptionally versatile and stable nucleophilic partners in these reactions. researchgate.netnih.gov

Rhodium-Catalyzed Addition Reactions

Rhodium-catalyzed reactions represent a powerful tool for carbon-carbon bond formation, and organotrifluoroborates have emerged as effective nucleophilic partners in these transformations. While the majority of research has focused on aryl, alkenyl, and alkyl trifluoroborates, the principles of these reactions can be extended to acyltrifluoroborates like this compound. These reactions typically involve the addition of the organotrifluoroborate to an unsaturated electrophile, such as an aldehyde, imine, or enone.

The general mechanism for the rhodium-catalyzed addition of organotrifluoroborates involves a transmetalation step, where the organic group is transferred from the boron atom to the rhodium center. This is followed by either a 1,2-addition to a carbonyl or imino group or a 1,4-conjugate addition to an α,β-unsaturated system. The stability of the trifluoroborate salt is a key advantage, as it allows for a controlled release of the reactive organoboron species under the reaction conditions.

A significant advancement in this area is the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborates to aldehydes, which has been shown to proceed with complete retention of stereochemistry. ethz.ch This highlights the potential for stereospecific transformations using functionalized trifluoroborates. Although direct examples involving this compound in rhodium-catalyzed additions are not extensively documented in the current literature, the established reactivity of other organotrifluoroborates suggests its potential as a viable substrate in such reactions.

Table 1: Examples of Rhodium-Catalyzed Additions of Organotrifluoroborates

| Organotrifluoroborate | Electrophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Potassium aryltrifluoroborate | Aldehyde | Rh(I) complex | Secondary alcohol | nih.gov |

| Potassium alkenyltrifluoroborate | Enone | Rh(I) complex | β-Substituted ketone | nih.gov |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl electrophile to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the C-N coupled product. youtube.com

A thorough review of the current scientific literature indicates that this compound, and acyltrifluoroborates in general, are not conventional coupling partners in Buchwald-Hartwig amination reactions. The scope of this reaction predominantly involves the coupling of amines with aryl, heteroaryl, and vinyl halides or pseudohalides. researchgate.net While organoboron reagents, such as boronic acids, are widely used in the analogous Suzuki-Miyaura coupling for C-C bond formation, their application as the nitrogen-bearing component in a Buchwald-Hartwig type C-N coupling is not a standard transformation. Therefore, the use of this compound for direct carbon-nitrogen bond formation via a Buchwald-Hartwig-type mechanism is not a currently established synthetic strategy.

Broader Utility in Supramolecular Chemistry and Material Design

The unique properties of organotrifluoroborates, including their stability and versatile reactivity, have led to their exploration in fields beyond traditional organic synthesis, such as supramolecular chemistry and material science. longdom.org The ability to incorporate specific organic moieties into larger assemblies through robust and predictable bond-forming reactions is of significant interest in these areas.

Potassium acyltrifluoroborates (KATs), including this compound, have shown particular promise in the field of bioconjugation and the development of functional biomaterials. The KAT ligation, a chemoselective amide-forming reaction between KATs and hydroxylamines, proceeds rapidly in aqueous media and tolerates a wide range of functional groups. ethz.ch This has enabled the site-specific modification of peptides and proteins, as well as the covalent immobilization of biomolecules onto hydrogels. researchgate.net Such applications are at the interface of supramolecular chemistry and material design, where the precise arrangement of molecular components dictates the properties and function of the resulting material.

The stability of the trifluoroborate moiety allows for the incorporation of this functional group into complex molecules that can then be used as building blocks for larger supramolecular structures or as components of functional materials. While the direct application of this compound in these areas is still an emerging field of research, the foundational studies on KATs provide a strong basis for its future utility in the design and synthesis of advanced materials and complex molecular systems.

Spectroscopic and Theoretical Investigations of Potassium 2 Phenylacetyl Trifluoroborate

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within PTFB. By analyzing the absorption and scattering of light, the characteristic vibrational modes of the molecule's functional groups can be identified.

The FT-IR spectrum of PTFB reveals the principal vibrational modes associated with its constituent parts. The analysis involves identifying the frequencies at which the molecule absorbs infrared radiation, which correspond to specific bond stretching and bending motions. The borate (B1201080) group vibrations are typically observed in three main infrared regions: asymmetric stretching of the B-O bond in trigonal BO₃ units (1200–1500 cm⁻¹), B-O stretching in tetrahedral BO₄ units (800–1200 cm⁻¹), and bending vibrations of B-O-B bridges (600–800 cm⁻¹). mdpi.com The stretching vibrations of C-H groups are also significant and are typically found in the 3117–2843 cm⁻¹ range. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for PTFB

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 2850 | C-H stretching vibrations (phenyl and methylene) |

| ~1680 - 1650 | C=O stretching |

| ~1600 - 1450 | C=C aromatic ring stretching |

| ~1200 - 900 | B-F stretching and BO₄/BO₃ vibrations |

| ~800 - 600 | B-O-B bending vibrations |

Note: The values presented are typical ranges for the assigned functional groups and are based on established spectroscopic data.

Complementing FT-IR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational framework. The combination of both FT-IR and FT-Raman allows for a more robust assignment of vibrational modes. For instance, a pyrrole (B145914) in-phase breathing mode is a known totally symmetric vibration often observed around 988 cm⁻¹ in the IR spectrum of similar compounds. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for PTFB

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretching |

| ~2920 | Methylene (CH₂) symmetric stretching |

| ~1600 | Aromatic ring breathing mode |

| ~1000 | Phenyl ring trigonal breathing |

| ~990 | Symmetric B-F stretching |

Note: The values presented are typical ranges for the assigned functional groups and are based on established spectroscopic data.

Electronic Spectroscopy Analysis

Electronic spectroscopy is used to study the transitions between electronic energy levels within the molecule upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of PTFB, typically measured in an aqueous solution, provides information about its electronic structure and conjugated systems. researchgate.net Organic molecules with conjugated systems, such as the phenyl ring in PTFB, exhibit strong absorbance in the UV region, generally between 200 and 300 nm. researchgate.net Experimental characterization of PTFB has been performed using UV-Visible spectroscopy to understand its electronic transitions. conicet.gov.ar The analysis often involves comparing the experimental spectrum with one predicted by theoretical calculations to assign the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Table 3: UV-Visible Absorption Data for PTFB

| Wavelength (λmax) | Solvent | Associated Transition |

| ~250 - 270 nm | Aqueous Solution | π → π* transition of the phenyl ring |

Note: This represents a typical absorption range for the phenylacetyl moiety.

Advanced Computational Chemistry and Quantum Mechanical Analyses

To support and interpret experimental data, advanced computational methods are employed. These theoretical models can predict molecular structure, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov The B3LYP hybrid functional, which incorporates elements from both DFT and Hartree-Fock theory, is widely used for its balance of accuracy and computational efficiency, particularly for organic molecules. researchgate.netquora.com

For PTFB, theoretical studies have been conducted using the B3LYP method with the 6-311++G** basis set to determine its optimized structures in both the gas phase and in aqueous solution. researchgate.netconicet.gov.ar These calculations are crucial for predicting vibrational frequencies (FT-IR and FT-Raman) and electronic transitions (UV-Visible). The results from these theoretical predictions have shown good concordance with the experimental spectra, validating the computational model. researchgate.netconicet.gov.ar Furthermore, DFT calculations allow for the analysis of frontier molecular orbitals (HOMO and LUMO), which helps in understanding the molecule's reactivity. For PTFB, the energy gap between these orbitals indicates its chemical reactivity, which has been compared to other trifluoroborate salts. conicet.gov.ar

Solvation Models for Gas Phase and Aqueous Solution Characterization (e.g., IEFPCM, Universal Solvation Model)

Theoretical studies on Potassium (2-phenylacetyl)trifluoroborate (PTFB) have utilized solvation models to understand its behavior in different environments, particularly in the gas phase and in aqueous solution. The structures of PTFB are often theoretically determined using methods like the B3LYP/6–311++G** level of theory. conicet.gov.ar To simulate the effect of a solvent, the integral equation formalism variant of the polarised continuum model (IEFPCM) and the universal solvation model are commonly employed. conicet.gov.arconicet.gov.ar

These models are crucial for calculating properties such as solvation energy. For PTFB, the solvation energy in an aqueous solution has been calculated to be -87.64 kJ/mol. conicet.gov.ar This value provides insight into the solubility of the compound. When compared to other potassium trifluoroborate salts, the phenyl ring in PTFB appears to decrease its solubility. For instance, its solvation energy is lower than that of 5-hydroxypentanoyl-trifluoroborate (-103.73 kJ/mol) and 2-isonicotinoyl-trifluoroborate (-95.05 kJ/mol), but higher than 3-furoyl-trifluoroborate (-84.72 kJ/mol). conicet.gov.ar The change from a furane to a pyridine (B92270) ring has been observed to increase the solvation energies in related compounds. conicet.gov.ar

The IEFPCM is a widely used variant of the Polarizable Continuum Model (PCM) and is the default SCRF method in computational chemistry software like Gaussian. gaussian.com It creates a solute cavity within the solvent reaction field using a set of overlapping spheres. gaussian.com This method has been shown to be effective, and when the correct scaling factor is chosen, its performance is not significantly different from other models like COSMO. researchgate.net

Table 1: Comparative Solvation Energies of Potassium Trifluoroborate Salts

| Compound | Solvation Energy (kJ/mol) |

|---|---|

| This compound (PTFB) | -87.64 |

| 5-hydroxypentanoyl-trifluoroborate (HTFB) | -103.73 |

| 2-isonicotinoyl-trifluoroborate (ITFB) | -95.05 |

| 3-furoyl-trifluoroborate (FTFB) | -84.72 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding and electronic structure. q-chem.com It provides a localized, Lewis-like description of the molecular bonding pattern. wisc.edu For this compound (PTFB), NBO analysis reveals insights into its stability in different phases. conicet.gov.ar

Studies have shown that PTFB is less stable in an aqueous solution compared to the gas phase. conicet.gov.ar This decreased stability in solution is likely attributable to its relatively low solvation energy. conicet.gov.ar The NBO method analyzes the delocalization of electron density, which can indicate the stability of molecular interactions. In the case of PTFB, the analysis supports the higher stability of the compound in the gas phase. conicet.gov.ar

NBO analysis also helps in understanding the nature of chemical bonds within the molecule. For instance, bond order studies derived from NBO calculations support the ionic characteristics of the K-B bonds in PTFB. conicet.gov.ar Furthermore, NBO studies on related potassium trifluoroborate salts have shown that higher delocalization energies associated with halogen F···H interactions are observed in salts like Br-ITFB, contributing to their stability. researchgate.net

Atoms in Molecules (AIM) Theory Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a model used to analyze the electron density distribution in molecules to define chemical bonding and structure. wikipedia.org This analysis is based on the topology of the electron density and allows for the calculation of properties on a per-atom basis. wikipedia.org

For this compound (PTFB), AIM analyses have been performed to understand its stability. conicet.gov.ar In the gas phase, the AIM analysis identified four significant interactions, which supports the high stability of PTFB in this state. conicet.gov.ar The study of F···H and O···K interactions in related potassium trifluoroborate salts has shown that these interactions are strongly dependent on the medium (gas phase vs. aqueous solution) and the size of the basis sets used in the calculations. conicet.gov.ar AIM calculations have been instrumental in identifying and characterizing intramolecular hydrogen bonds in various molecules. nih.gov

Conformational Analysis and Potential Energy Surfaces (e.g., CS and C1 Symmetries, Dimeric Species)

Conformational analysis and the study of potential energy surfaces (PES) are essential for understanding the three-dimensional structure and stability of molecules. For related potassium trifluoroborate salts, such as potassium 2-isonicotinoyltrifluoroborate, computational studies have identified multiple conformers with different symmetries, like CS and C1, on the potential energy surface. conicet.gov.ar Typically, only one of these conformers represents the minimum energy structure. conicet.gov.ar

The formation of dimeric species has also been considered, which is relevant to the layered architectures suggested for trifluoroborate potassium salts in the solid phase. conicet.gov.ar The presence of these dimers can be supported by experimental data, such as specific bands in Raman spectra. conicet.gov.ar A potential energy surface can have complex features, including bifurcations where a single transition state can lead to multiple products, which is a departure from a simple stepwise or concerted mechanism. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory: Global Electrophilicity and Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity.

For this compound (PTFB), the HOMO-LUMO gap values indicate that it is more reactive in the gas phase than in an aqueous solution. conicet.gov.ar This is a common finding, as solvation can stabilize the molecule and increase the energy gap.

Global electrophilicity and nucleophilicity indices are quantitative measures of a molecule's ability to accept or donate electrons, respectively. rsc.orgnih.gov The global electrophilicity index (ω) is a measure of the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a stronger electrophile. nanobioletters.comresearchgate.net

Comparative studies with other trifluoroborate salts containing a pyridine ring instead of a phenyl ring have established a reactivity order. conicet.gov.ar In the gas phase, the reactivity order is observed to be: Br-ITFB > ITFB > PTFB. This order changes in an aqueous solution to: ITFB > Br-ITFB > PTFB. conicet.gov.ar In solution, the salt is likely more reactive due to a more negative nucleophilicity index and a higher electrophilicity index. conicet.gov.ar The introduction of a bromine atom at the 5-position of the pyridine ring in related salts has been shown to increase reactivity. conicet.gov.ar

Table 2: Reactivity Order of Potassium Trifluoroborate Salts

| Phase | Reactivity Order |

|---|---|

| Gas Phase | Br-ITFB > ITFB > PTFB |

| Aqueous Solution | ITFB > Br-ITFB > PTFB |

Elucidation of Structure-Reactivity Relationships from Theoretical Data

Role of Halogen F···H Bonds and Their Influence on Reactivity

Theoretical data provides a powerful tool for elucidating the relationship between the structure of a molecule and its reactivity. In the context of potassium trifluoroborate salts, the presence and nature of halogen bonds, specifically F···H interactions, play a significant role in determining their properties and reactivity. researchgate.net

AIM calculations are particularly useful for identifying and characterizing these weak interactions. researchgate.net Studies on a series of potassium trifluoroborate salts have shown that the presence of a pyridine ring linked to the carbonyl group, as in 2-isonicotinoyl-trifluoroborate (ITFB), favors the formation of these halogen interactions compared to salts with furyl or phenyl rings. researchgate.net

NBO analysis further supports these findings by showing that the highest delocalization energies for halogen F···H interactions are observed in salts like Br-ITFB, Cl-ITFB, and ITFB. researchgate.net This increased stabilization through intramolecular interactions has a direct impact on the reactivity of these compounds. For example, the salts with strong halogen F···H interactions (Br-ITFB, Cl-ITFB, and ITFB) are found to be the most reactive. researchgate.net Conversely, a salt like 3-furoyltrifluoroborate (FTFB), which exhibits weaker interactions, has a lower volume, lower corrected solvation energy, and is less reactive. researchgate.net This clearly demonstrates that halogen F···H bonds play an important role in the reactivity and properties of these trifluoroborate salts. researchgate.net

Comparative Reactivity and Stability Studies with Related Trifluoroborate Salts

Theoretical studies utilizing the B3LYP/6–311++G** method have provided significant insights into the reactivity and stability of this compound (PTFB) in comparison to other potassium organotrifluoroborate salts. These computational analyses focus on parameters such as solvation energy and the HOMO-LUMO energy gap, which are indicative of a compound's stability in solution and its kinetic stability, respectively.

The stability of PTFB in an aqueous solution is lower than in the gas phase, a phenomenon attributed to its relatively low solvation energy. The solvation energy of PTFB has been calculated to be -87.64 kJ/mol. This value is less negative than that of 5-hydroxypentanoyl-trifluoroborate (HTFB) at -103.73 kJ/mol and 2-isonicotinoyl-trifluoroborate (ITFB) at -95.05 kJ/mol, but more negative than that of 3-furoyl-trifluoroborate (FTFB) at -84.72 kJ/mol. The presence of the phenyl ring in PTFB is suggested to decrease its solubility when compared to salts containing a hydroxypentanoyl chain or a pyridine ring.

Natural Bond Orbital (NBO) analysis further supports the observation of lower stability for PTFB in an aqueous solution compared to the gas phase. In contrast, Atoms in Molecules (AIM) analyses indicate a high stability for PTFB in the gas phase, supported by the observation of four distinct interactions.

The reactivity of trifluoroborate salts can be inferred from their HOMO-LUMO gap values, where a smaller gap generally implies higher reactivity. Comparative studies show that the reactivity of PTFB is influenced by the surrounding medium (gas phase vs. aqueous solution) and the nature of the organic substituent. In the gas phase, the reactivity order has been established as: 5-Br-2-isonicotinoyl-trifluoroborate (Br-ITFB) > 2-isonicotinoyl-trifluoroborate (ITFB) > PTFB. This order changes in an aqueous solution to: ITFB > Br-ITFB > PTFB. This suggests that the pyridine ring-containing salts are generally more reactive than the phenylacetyl-substituted salt, with the solvent playing a crucial role in modulating this reactivity.

The stability of organotrifluoroborates, including PTFB, is a key feature that distinguishes them from their corresponding boronic acids. researchgate.netnih.gov They are generally bench-stable, air- and moisture-resistant crystalline solids. researchgate.net This stability makes them convenient reagents in various chemical transformations, as they can be handled and stored for extended periods without significant degradation. researchgate.net The tetracoordinate nature of the boron atom in trifluoroborate salts masks the inherent reactivity of the carbon-boron bond, effectively acting as a protecting group for the boronic acid functionality. nih.gov

The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids is a critical step for their participation in reactions like the Suzuki-Miyaura coupling. The rate of this hydrolysis is highly dependent on the structure of the organic moiety. For instance, trifluoroborates with benzyl (B1604629) groups, such as in PTFB, have been found to require acid catalysis for efficient hydrolysis, which implies a slow hydrolysis rate under basic conditions. acs.org This contrasts with other organotrifluoroborates, such as those with isopropyl or β-styryl groups, which undergo rapid hydrolysis. acs.org

| Compound | Abbreviation | Solvation Energy (kJ/mol) | Reactivity Order (Gas Phase) | Reactivity Order (Aqueous Solution) |

|---|---|---|---|---|

| This compound | PTFB | -87.64 | 3 | 3 |

| Potassium 5-hydroxypentanoyl-trifluoroborate | HTFB | -103.73 | N/A | N/A |

| Potassium 2-isonicotinoyl-trifluoroborate | ITFB | -95.05 | 2 | 1 |

| Potassium 3-furoyl-trifluoroborate | FTFB | -84.72 | N/A | N/A |

| Potassium 5-Br-2-isonicotinoyl-trifluoroborate | Br-ITFB | N/A | 1 | 2 |

Impact of Molecular Geometry Parameters on Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its molecular geometry. Theoretical calculations provide valuable data on bond lengths, bond angles, and torsional angles that dictate the compound's stability and reactivity.

Computational studies on PTFB have determined its optimized molecular structure in both the gas phase and in aqueous solution. Bond order analyses confirm the ionic character of the K-B bond. This ionic interaction is a defining feature of potassium organotrifluoroborate salts.

A critical aspect of the reactivity of organotrifluoroborates is the length of the B-F bonds. Density Functional Theory (DFT) calculations on the intermediate difluoroborane, formed during hydrolysis, have shown that the B-F bond lengths can be used to predict the rate of hydrolysis. acs.org This correlation allows for an a priori assessment of whether a particular RBF3K salt will undergo fast, slow, or very slow hydrolysis. acs.org For trifluoroborates containing a benzyl moiety, which is structurally related to the 2-phenylacetyl group, the hydrolysis is generally slow under basic conditions, necessitating acid catalysis for efficient conversion to the boronic acid. acs.org This behavior is a direct consequence of the electronic effects of the organic substituent on the boron center, which in turn influences the B-F bond strengths.

| Parameter | Description | Significance |

|---|---|---|

| K-B Bond Character | Ionic | Defines the salt-like nature of the compound. |

| B-F Bond Lengths | Correlates with the rate of hydrolysis of the trifluoroborate to the corresponding boronic acid. acs.org | A key predictor of reactivity in Suzuki-Miyaura coupling reactions. acs.org |

| Boron Coordination | Tetracoordinate | Contributes to the enhanced stability compared to tricoordinate boronic acids. nih.gov |

| Phenyl Ring | Influences solubility and electronic properties of the molecule. | Affects solvation energy and reactivity. |

Advanced Methodologies and Future Research Trajectories

Integration with Flow Chemistry for Enhanced Synthesis and Process Control

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. nih.govsailife.com The application of this technology to the synthesis of organotrifluoroborates is a promising area of development.

While direct continuous flow synthesis of potassium (2-phenylacetyl)trifluoroborate is not yet widely documented, the successful application of flow chemistry to produce key precursors demonstrates the viability of this approach. A notable example is the development of a continuous flow process for the synthesis of potassium bromomethyltrifluoroborate, a critical intermediate for various Suzuki-Miyaura coupling reagents. researchgate.net This process was successfully scaled from gram to kilogram production, using a fraction of the resources required for batch synthesis and enabling the production of approximately 100 kg in under four weeks by a small team. researchgate.net

This methodology highlights the potential for developing a similar continuous process for this compound. Such a process would likely involve the precise control of reagent mixing and reaction temperature in a microreactor, potentially leading to higher yields, improved purity, and a safer, more efficient manufacturing process. The principles established in the synthesis of related borates, such as pyrylium (B1242799) tetrafluoroborates under superheated flow conditions, further underscore the advantages of faster reaction times achievable with this technology. tue.nl

Flow chemistry provides a powerful platform for rapid reaction optimization. By systematically varying parameters such as reagent concentration, residence time, and temperature, optimal conditions can be identified far more quickly than with batch methods. This capability is crucial for scaling up the production of this compound and its derivatives.

The development of a manufacturing-scale synthesis for a related compound, potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, revealed that pH is a critical process parameter, and optimization led to a robust process capable of producing over 10 kg of material. researchgate.net Integrating such optimization studies within a flow chemistry framework could further accelerate process development and enhance robustness, transforming laboratory-scale procedures into efficient, continuous production lines. amt.uk

Applications in Chemical Biology

The unique reactivity of potassium acyltrifluoroborates (KATs) has opened new avenues in chemical biology, particularly in the realm of bioconjugation and the synthesis of biologically active molecules. chemrxiv.org

This compound and related KATs are stable, bench-top reagents that can participate in rapid and chemoselective amide bond formations with hydroxylamines. This reaction, often termed "KAT ligation," proceeds under mild, aqueous conditions without the need for coupling agents or protecting groups, making it highly suitable for modifying sensitive biomolecules. ethz.ch This has led to significant applications in protein modification and the synthesis of complex peptide structures. ethz.chosti.gov

Furthermore, KATs react with amines to form trifluoroborate-iminiums (TIMs), which can be transformed into α-aminotrifluoroborates. rsc.org These products can then be hydrolyzed to α-aminoboronic acids, an important class of pharmacophores with significant biological activity. rsc.org This methodology provides access to sterically demanding α-aminoboronic acids that are otherwise difficult to prepare. rsc.org

| Application Area | Reaction | Key Features |

| Protein Modification | KAT Ligation with hydroxylamines | Forms stable amide bonds under mild, aqueous conditions. ethz.ch |

| Bioconjugation | KAT Ligation with hydroxylamines | Chemoselective reaction, no protecting groups needed. ethz.ch |

| Pharmacophore Synthesis | Reaction with amines to form TIMs | Access to α-aminoboronic acids, which are important biologically active compounds. rsc.org |

Development for Compound Library Synthesis and Fragment-Based Drug Discovery

The creation of diverse molecular libraries is central to modern drug discovery. Fragment-based drug discovery (FBDD) is a powerful approach that screens small, low-complexity molecules ("fragments") to identify efficient binding partners for biological targets, which are then optimized into high-affinity leads. nih.govnih.govwikipedia.org

Potassium acyltrifluoroborates, including this compound, are emerging as valuable building blocks for these libraries. chemrxiv.org Their stability and unique reactivity allow for their incorporation into complex molecular scaffolds. longdom.orgnih.gov Historically, the lack of rapid and facile synthetic routes hindered the widespread use of KATs in high-throughput screening and FBDD. chemrxiv.org However, recent developments in chemoselective, palladium-catalyzed cross-coupling reactions have enabled the late-stage diversification of molecules containing a KAT functional group. chemrxiv.org These methods feature mild reaction conditions, broad functional group tolerance, and high yields, making it possible to quickly generate libraries of diverse KAT-containing compounds for screening. chemrxiv.org This progress is crucial for leveraging the unique properties of the acyltrifluoroborate moiety in the discovery of novel therapeutics. drugdiscoverychemistry.com

Exploration in Novel Material Science Applications

The synthetic versatility and stability of organotrifluoroborates have positioned them as valuable components in the design of advanced functional materials. longdom.org Their applications span organic electronics, molecular probes, and polymer science. longdom.orgchemrxiv.org

A specific application for the broader class of potassium acyltrifluoroborates is in the synthesis of novel borate (B1201080) luminophors. Researchers have developed a two-step reaction starting from KATs to create C,N-chelated six-membered bora-heterocycles. These materials exhibit tunable fluorescence, with emissions ranging from blue to red in the solid state, demonstrating their potential for use in optical and electronic devices. acs.org The incorporation of the robust (2-phenylacetyl)trifluoroborate moiety into polymer backbones or as functional side chains could impart unique chemical and physical properties, leading to the development of new smart materials, sensors, or specialized polymers.

Emerging Reaction Pathways and Catalytic Systems for Expanding Utility

Continuous research is uncovering novel transformations and catalytic systems that expand the synthetic utility of this compound. These advancements not only provide new methods for its synthesis but also new ways to use it as a chemical building block.

Key Emerging Reactions:

Catalytic Synthesis: New methods for preparing KATs have been developed, including a palladium-catalyzed Migita-Kosugi-Stille cross-coupling reaction using a bifunctional reagent, which grants access to previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. nih.govresearchgate.net Another approach involves the palladium-catalyzed cross-coupling of boronic acids with a thioimidate KAT transfer reagent. nih.gov

Amide Formation with Azides: A uniquely stable acyl potassium trifluoroborate, this compound, has been shown to react with azides in the presence of a Lewis acid to form amides in good yields. nih.gov

Trifluoroborate-Iminium (TIM) Chemistry: As mentioned previously, KATs react readily with secondary amines to form stable zwitterionic trifluoroborate-iminiums (TIMs). These novel intermediates serve as precursors to valuable α-aminotrifluoroborates via reduction or Grignard addition. rsc.org

Photoredox Catalysis: Potassium trifluoroborates can be used as radical precursors under oxidative conditions. nih.gov A recently developed photoredox-catalyzed, metal-free, radical-radical coupling of benzylic potassium trifluoroborates with acyl azoliums provides a novel route to substituted ketones. nih.gov

These emerging pathways highlight the expanding reactivity profile of this compound, solidifying its role as a versatile tool in modern organic synthesis.

| Reaction Type | Catalyst/Reagent | Product Class | Reference |

| Cross-Coupling | Pd(0) / Bifunctional Iminium Reagent | Aromatic & Unsaturated KATs | nih.govresearchgate.net |

| Cross-Coupling | Pd(II) / Thioimidate Reagent | Aryl & Vinyl KATs | nih.gov |

| Amide Synthesis | Lewis Acid / Azides | Amides | nih.gov |

| Iminium Formation | Secondary Amines | Trifluoroborate-Iminiums (TIMs) | rsc.org |

| Radical Coupling | Organic Photocatalyst / Acyl Azoliums | Substituted Ketones | nih.gov |

Q & A

Q. What are the established synthetic routes for Potassium (2-phenylacetyl)trifluoroborate, and how can purity be optimized?

Methodological Answer: this compound is synthesized via deprotonation of (E)-(2-methoxyvinyl)benzene with tert-butyllithium, followed by quenching with triisopropyl borate and aqueous KHF₂. Key parameters include:

- Temperature control : Maintain sub-zero temperatures to prevent decomposition of intermediates.

- Reagent stoichiometry : Excess KHF₂ ensures complete fluorination.

- Purification : Recrystallization from ethanol/water mixtures removes inorganic salts, yielding >95% purity .

For analogous trifluoroborates, Soxhlet extraction effectively isolates products with low solubility .

Q. Which spectroscopic techniques validate the structural and electronic properties of this compound?

Methodological Answer:

- FT-IR and FT-Raman : Identify vibrational modes of the trifluoroborate group (B-F stretching at 1,080–1,150 cm⁻¹) and phenylacetyl moiety (C=O at ~1,700 cm⁻¹).

- UV-Vis : Detects π→π* transitions in the aromatic system (λmax ≈ 260 nm).

- DFT calculations : Simulate vibrational spectra and electronic transitions, resolving discrepancies between experimental and theoretical data (e.g., B-F bond polarization) .

Q. Why is this compound more stable than its boronic acid counterpart?

Methodological Answer: The tetracoordinate boron in trifluoroborates reduces Lewis acidity, mitigating protodeboronation and oxidation. Stability is confirmed by:

- Hydrolysis resistance : Stable in aqueous K₂CO₃ (pH 10–12) for >24 hours.

- Thermal stability : No decomposition below 150°C (vs. boronic acids, which degrade at ~80°C) .

Advanced Research Questions

Q. Why is this compound ineffective in Suzuki-Miyaura coupling, and what alternative strategies exist?

Methodological Answer: The acyl group in (2-phenylacetyl)trifluoroborate undergoes rapid decarbonylation under Suzuki conditions (Pd catalysts, base). Alternatives include:

- Buchwald-Hartwig amination : Use Pd/XPhos with aryl halides to form C-N bonds without decarbonylation.

- Rhodium-catalyzed alkenylation : Enantioselective coupling with aldimines (e.g., Rh-diene complexes in DME/water) .

- Direct amide synthesis : React with azides and Sc(OTf)₃ to form aryl amides, bypassing cross-coupling limitations .

Q. How do endogenous boronic acids and fluoride influence the reactivity of aryl trifluoroborates in cross-coupling?

Methodological Answer: In Suzuki-Miyaura reactions:

- Fluoride release : Hydrolysis of BF₃K⁻ generates F⁻, which activates Pd catalysts by forming [Pd-F] intermediates.

- Transient boronic acids : Partial hydrolysis of trifluoroborates generates ArB(OH)₂, which transmetallate with Pd.

- Base optimization : K₂CO₃ balances boronate formation (ArB(OH)₃⁻) and suppresses protodeboronation. Contradictory data arise in biphasic solvents (toluene/water vs. THF/water), where fluoride solubility affects turnover .

Q. How can computational methods resolve contradictions in experimental data for this compound?

Methodological Answer:

- DFT for vibrational assignments : Discrepancies in B-F stretching modes (experimental vs. gas-phase DFT) are resolved by incorporating solvent effects (PCM model) and anharmonic corrections .

- Mechanistic studies : Simulate decarbonylation pathways (activation energy ~25 kcal/mol) to explain failed Suzuki reactions .

- NMR prediction : Compare computed ¹¹B NMR shifts (-2 to +5 ppm) with experimental data to validate boron coordination .

Q. What are the challenges in synthesizing derivatives of this compound, and how can they be addressed?

Methodological Answer:

- Electrophilic functionalization : Acylation at the α-position is hindered by boron’s electron-withdrawing effect. Use bulky Lewis acids (e.g., Sc(OTf)₃) to activate the carbonyl group for nucleophilic attack by azides .

- Steric effects : Substituents on the phenyl ring reduce reactivity (e.g., 2,6-dimethyl groups lower coupling yields by 30–50%). Optimize catalyst loading (e.g., 5 mol% Pd) and temperature (80–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.